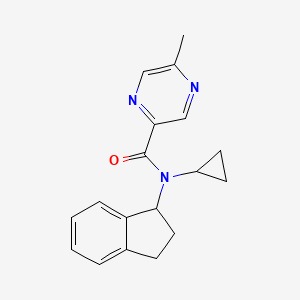
N,5-dimethyl-N-(1-phenylethyl)pyrazine-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,5-dimethyl-N-(1-phenylethyl)pyrazine-2-carboxamide, also known as DMPEP, is a novel psychoactive substance that has gained attention in the scientific community due to its potential therapeutic properties. DMPEP belongs to the pyrazine class of compounds and has a chemical structure that is similar to other psychoactive substances, such as cathinones and amphetamines. In
Wissenschaftliche Forschungsanwendungen
N,5-dimethyl-N-(1-phenylethyl)pyrazine-2-carboxamide has been studied for its potential therapeutic properties in the treatment of various neuropsychiatric disorders, such as depression, anxiety, and addiction. It has been shown to enhance cognitive function and improve memory in animal studies. N,5-dimethyl-N-(1-phenylethyl)pyrazine-2-carboxamide has also been investigated for its potential use as a tool for studying the structure and function of the brain.
Wirkmechanismus
N,5-dimethyl-N-(1-phenylethyl)pyrazine-2-carboxamide acts as a potent dopamine and norepinephrine reuptake inhibitor, which leads to an increase in the levels of these neurotransmitters in the brain. It also acts as a weak serotonin reuptake inhibitor. The increased levels of dopamine and norepinephrine in the brain are thought to be responsible for the psychoactive effects of N,5-dimethyl-N-(1-phenylethyl)pyrazine-2-carboxamide, such as increased alertness, euphoria, and stimulation.
Biochemical and Physiological Effects
N,5-dimethyl-N-(1-phenylethyl)pyrazine-2-carboxamide has been shown to have a significant impact on the levels of various neurotransmitters in the brain. It increases the levels of dopamine and norepinephrine, which are associated with increased arousal and attention. It also increases the levels of serotonin, which is involved in regulating mood and emotions. N,5-dimethyl-N-(1-phenylethyl)pyrazine-2-carboxamide has been shown to have a positive effect on cognitive function and memory in animal studies.
Vorteile Und Einschränkungen Für Laborexperimente
N,5-dimethyl-N-(1-phenylethyl)pyrazine-2-carboxamide has several advantages for use in lab experiments. It is easy to synthesize and purify, and it has a high potency and selectivity for dopamine and norepinephrine reuptake inhibition. However, N,5-dimethyl-N-(1-phenylethyl)pyrazine-2-carboxamide has several limitations as well. It has a short half-life, which makes it difficult to study its long-term effects. It also has a high potential for abuse and addiction, which makes it difficult to use in human studies.
Zukünftige Richtungen
There are several future directions for research on N,5-dimethyl-N-(1-phenylethyl)pyrazine-2-carboxamide. One area of interest is its potential therapeutic use in the treatment of neuropsychiatric disorders, such as depression, anxiety, and addiction. Another area of interest is its use as a tool for studying the structure and function of the brain. Additionally, further studies are needed to investigate the long-term effects of N,5-dimethyl-N-(1-phenylethyl)pyrazine-2-carboxamide and its potential for abuse and addiction.
Synthesemethoden
N,5-dimethyl-N-(1-phenylethyl)pyrazine-2-carboxamide can be synthesized using various methods, including the reductive amination of pyrazine-2-carboxylic acid with 1-phenylethylamine and sodium triacetoxyborohydride. Another method involves the reaction of pyrazine-2-carboxylic acid with 1-phenylethylamine and trifluoroacetic anhydride in the presence of triethylamine. The final product is then purified using column chromatography.
Eigenschaften
IUPAC Name |
N,5-dimethyl-N-(1-phenylethyl)pyrazine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O/c1-11-9-17-14(10-16-11)15(19)18(3)12(2)13-7-5-4-6-8-13/h4-10,12H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAUZOOASFHKNIK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=N1)C(=O)N(C)C(C)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,5-dimethyl-N-(1-phenylethyl)pyrazine-2-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-[(6-Tert-butylimidazo[2,1-b][1,3,4]thiadiazol-2-yl)amino]ethanesulfonamide](/img/structure/B7513725.png)
![3-[2-(4-oxo-3H-thieno[2,3-d]pyrimidin-2-yl)ethyl]-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B7513733.png)

![2-cyclopent-2-en-1-yl-1-(4-methyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)ethanone](/img/structure/B7513748.png)


![N-[1-(5-methylfuran-2-yl)ethyl]cyclopentanecarboxamide](/img/structure/B7513776.png)


![2-Methoxy-1-[4-(piperidine-1-carbonyl)piperidin-1-yl]ethanone](/img/structure/B7513800.png)
![Methyl 3-[(2-acetamido-1,3-thiazole-4-carbonyl)amino]propanoate](/img/structure/B7513807.png)